Elubrixin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Elubrixin involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The synthesis begins with the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the activity of this compound. This includes halogenation, nitration, and sulfonation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Elubrixin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy.
Scientific Research Applications
Elubrixin has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the CXCR2 receptor and interleukin-8 receptor interactions.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, including inflammatory bowel disease and airway inflammation
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies.
Mechanism of Action
Elubrixin exerts its effects by binding to the CXCR2 receptor and the interleukin-8 receptor, inhibiting their activation. This prevents the recruitment and activation of neutrophils, which are key players in the inflammatory response. By blocking these receptors, this compound reduces inflammation and tissue damage associated with various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Reparixin: Another CXCR2 antagonist with similar anti-inflammatory properties.
Danirixin: A selective CXCR2 antagonist used in the treatment of chronic obstructive pulmonary disease.
Navarixin: A CXCR2 antagonist investigated for its potential in treating respiratory diseases.
Uniqueness of Elubrixin
This compound stands out due to its high selectivity and potency as a CXCR2 and interleukin-8 receptor antagonist. Its reversible and competitive binding nature, along with oral bioavailability, makes it a promising candidate for therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN4O4S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24/h1-5,21,25H,6-9H2,(H2,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYFEGTYCUQBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218962 | |
Record name | Elubrixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688763-64-6 | |
Record name | Elubrixin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688763646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elubrixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12135 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elubrixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 688763-64-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELUBRIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW2AIJ8USP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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